Ortho-Substituted Benzoic Acid Acidity Modulation: pKa Shift Relative to Unsubstituted Benzoic Acid
The ortho-substitution pattern in Dimethyl Phenylglycine-o-carboxylate, specifically the intramolecular hydrogen bond between the secondary amine hydrogen and the adjacent carbonyl oxygen, alters the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid and para-substituted phenylglycine analogs [1]. Computational and infrared spectroscopic analyses of 2-substituted benzoic acids demonstrate that intramolecular hydrogen bonding is present in 2-methoxy- and 2-dimethylaminobenzoic acids, whereas other ortho-substituted acids lack this feature [2].
| Evidence Dimension | Intramolecular hydrogen bond formation and pKa modulation |
|---|---|
| Target Compound Data | Presence of intramolecular hydrogen bond predicted; moderate acidity modulation (class-level inference from 2-substituted benzoic acids) |
| Comparator Or Baseline | Unsubstituted benzoic acid (pKa ~4.20); para-substituted phenylglycine derivatives lacking ortho interaction |
| Quantified Difference | Quantitative pKa data for the specific compound not available; class-level inference suggests moderate acidity alteration |
| Conditions | Theoretical (B3LYP/6-311+G(d,p) level) and infrared spectroscopic analysis of 2-substituted benzoic acids |
Why This Matters
The ortho-specific hydrogen bonding affects the compound's ionization state under physiological and synthetic pH conditions, influencing solubility, partitioning, and reactivity in ways that cannot be predicted from meta- or para-substituted analogs.
- [1] Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Journal of Physical Organic Chemistry, 17(2), 124-130. View Source
- [2] Exner, O., & Böhm, S. (2004). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Journal of Physical Organic Chemistry, 17(2), 124-130. View Source
